Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
Description
Historical Context and Development
The synthesis of thiadiazole derivatives dates to the mid-20th century, with early methodologies focusing on cyclization reactions involving thiosemicarbazides and sulfur reagents. A pivotal patent (US4076939A) from 1978 outlined protocols for synthesizing 1,2,5-thiadiazole derivatives, including intermediates like 3-(3-morpholino-1,2,5-thiadiazol-4-yloxy)-1,2-propanediol. Modern approaches, such as those described in Barbosa et al.’s review, emphasize one-pot reactions using isothiocyanates and acylhydrazides to generate 1,3,4-thiadiazoles. For Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate, the synthesis likely involves:
- Thiosemicarbazide formation : Reaction of hydrazine with isothiocyanates.
- Cyclization : Acid-mediated dehydration to form the thiadiazole ring.
- Functionalization : Introduction of the piperidinoacetyl group via nucleophilic substitution.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the versatility of thiadiazole scaffolds in medicinal chemistry. The 1,3,4-thiadiazole ring serves as a bioisostere for thiazole-containing antibiotics (e.g., cephalosporins), enabling exploration of novel antimicrobial agents. The piperidinoacetyl group enhances conformational flexibility, potentially improving target binding affinity, while the sulfanyl acetate moiety facilitates further derivatization for prodrug strategies.
Key contributions to heterocyclic chemistry :
- Antimicrobial activity : Thiadiazole derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, often through interference with DNA gyrase or topoisomerase IV.
- Antifungal synergy : Recent studies highlight thiadiazoles’ potential in combination therapies, such as enhancing amphotericin B efficacy against Candida species by disrupting β-glucan synthesis.
- Anticancer applications : Thiadiazole-based compounds inhibit kinases (e.g., EGFR, HER-2) and induce apoptosis in cancer cell lines.
Position within Thiadiazole Derivative Classification
This compound belongs to the 1,3,4-thiadiazole subclass, distinguished by its sulfur and nitrogen positions. This isomer is pharmacologically distinct from 1,2,4- and 1,2,5-thiadiazoles, with differences in electronic effects and reactivity.
The compound’s sulfanyl acetate group further differentiates it, enabling thiol-mediated crosslinking or disulfide bond formation in biological systems.
Current Research Status and Trends
Recent advancements focus on optimizing thiadiazole derivatives for targeted therapies:
- Antifungal combinations : Synergistic pairing with amphotericin B enhances efficacy against drug-resistant Candida strains by disrupting cell wall integrity.
- Kinase inhibition : Dual-target inhibitors (e.g., EGFR/HER-2) improve anticancer selectivity, as demonstrated in quinoline-thiadiazole hybrids.
- Green synthesis : Microwave-assisted and solid-phase methods reduce solvent use and improve yield, aligning with sustainable chemistry goals.
Emerging applications :
Properties
IUPAC Name |
ethyl 2-[[5-[(2-piperidin-1-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S2/c1-2-20-11(19)9-21-13-16-15-12(22-13)14-10(18)8-17-6-4-3-5-7-17/h2-9H2,1H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPVRYKVBDDQQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises three key moieties:
- A 1,3,4-thiadiazole core substituted at position 2 with a sulfanylacetate group.
- An N-(2-piperidinoacetyl)amino substituent at position 5 of the thiadiazole ring.
- An ethyl ester functional group on the sulfanylacetate side chain.
Retrosynthetic disconnection suggests two primary strategies:
Thiadiazole Core Synthesis: Methodologies and Innovations
Cyclocondensation of Thiosemicarbazides with Carboxylic Acids
A one-pot synthesis leveraging polyphosphate ester (PPE) as a cyclizing agent enables efficient thiadiazole formation without toxic reagents like POCl₃. For example:
$$
\text{Thiosemicarbazide} + \text{RCOOH} \xrightarrow{\text{PPE, CHCl₃}} \text{2-Amino-1,3,4-thiadiazole}
$$
Key Conditions :
- PPE Loading : ≥20 g per 5 mmol carboxylic acid.
- Temperature : Maintained below 85°C to prevent side reactions.
- Solvent : Chloroform ensures homogeneity and facilitates temperature control.
Table 1: Thiadiazole Yields from Representative Carboxylic Acids
| Carboxylic Acid | Yield (%) |
|---|---|
| Benzoic acid | 64.4 |
| 3-Phenylpropionic acid | 47.8 |
| Phenoxyacetic acid | 44.4 |
This method, however, struggles with dicarboxylic acids like terephthalic acid due to solubility limitations.
Bromine-Mediated Thiolation for Sulfanylacetate Incorporation
The sulfanylacetate side chain is introduced via nucleophilic substitution. In a representative protocol:
Piperidinoacetylamino Substituent Installation
Acylation of 5-Amino-Thiadiazole Intermediates
The piperidinoacetyl group is introduced via Schotten-Baumann acylation :
- 5-Amino-1,3,4-thiadiazole-2-sulfanylacetate is treated with 2-piperidinoacetyl chloride in dichloromethane.
- Triethylamine scavenges HCl, driving the reaction to completion.
Critical Parameters :
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine prevents diacylation.
- Temperature : 0–5°C suppresses side reactions like N-oxide formation.
Table 2: Acylation Efficiency Under Varied Conditions
| Base | Solvent | Yield (%) |
|---|---|---|
| Triethylamine | Dichloromethane | 78 |
| Pyridine | THF | 65 |
| DMAP | Acetonitrile | 82 |
Integrated Synthetic Routes
Three-Step Modular Assembly (Patent CN113045484A)
A patented approach optimizes yield and purity through sequential transformations:
- Step 1 : tert-Butyl 4-acetylpiperidine-1-carboxylate reacts with chloroform under strong bases (e.g., LiHMDS) to form a trichloromethyl intermediate.
- Step 2 : Azidation with NaN₃ in ethanol introduces the amino group.
- Step 3 : Hydrogenation over Pd/C reduces the azide to the final piperidinoacetyl moiety.
Advantages :
Analytical Validation and Quality Control
Spectroscopic Characterization
Scalability and Industrial Considerations
Cost-Benefit Analysis of Routes
| Method | Cost (USD/g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Modular Assembly | 37.00 | 72 | 91 |
| PPE-Assisted | 28.50 | 64 | 88 |
Environmental Impact
The PPE-mediated route generates 0.6 kg waste/kg product, primarily chloroform, versus 1.2 kg waste/kg for bromine-based methods.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive analogs:
The carboxylic acid intermediate serves as a precursor for amide coupling reactions, enabling further functionalization with amines or hydrazides.
Nucleophilic Substitution at Sulfanyl Linker
The sulfanyl (-S-) group participates in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides:
| Substrate | Reagents | Products | Notes |
|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 60°C | Benzylthioether derivative | Improved lipophilicity |
| Acetyl chloride | Pyridine, CHCl₃ | Thioester derivative | Stabilizes thiol group |
These reactions modify the compound's pharmacokinetic properties by altering the sulfanyl moiety's electronic and steric profiles .
Thiadiazole Ring Functionalization
The 1,3,4-thiadiazole ring undergoes electrophilic substitution and cyclocondensation reactions:
Electrophilic Halogenation
| Halogenation Agent | Conditions | Product Position | Yield |
|---|---|---|---|
| Bromine (Br₂) | Acetic acid, 50°C | 5-Bromo-1,3,4-thiadiazole derivative | 78% |
| Iodine (I₂) | DMF, triethylamine | Cyclized thiadiazole-sulfur adducts | 84% |
Cyclocondensation Reactions
Reaction with hydrazines or thioureas yields fused heterocycles:
textEthyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate + Thiosemicarbazide → Triazolothiadiazine derivatives (∆G = −9.0 kcal/mol in DHFR inhibition)[6]
Piperidinoacetyl Group Reactivity
The piperidinoacetyl moiety facilitates:
Amide Bond Cleavage
Hydrolysis under strong acidic conditions (e.g., 6M HCl, reflux) removes the piperidino group, yielding 5-amino-1,3,4-thiadiazole intermediates .
Mannich Reactions
The secondary amine in the piperidine ring reacts with formaldehyde and ketones to form tertiary amines:
textCompound + formaldehyde + acetophenone → Quaternary ammonium derivatives (enhanced water solubility)[3]
Oxidation Reactions
Controlled oxidation of the sulfanyl group modifies the compound's electronic properties:
| Oxidizing Agent | Product | Application |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | Increased metabolic stability |
| KMnO₄ (acidic) | Sulfone derivative | Enhanced electrophilicity |
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate consists of a thiadiazole ring, a piperidine moiety, and an ethyl ester group. The synthesis typically involves:
- Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
- Introduction of the Piperidine Moiety : Using acylation reactions with piperidine and an acyl chloride.
- Esterification : Finalizing the structure through esterification using ethanol and an acid catalyst .
Medicinal Chemistry
This compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of thiadiazole exhibit cytotoxic properties against various cancer cell lines:
- Cytotoxicity Studies : Research has shown that compounds related to thiadiazoles can inhibit the growth of cancer cells such as HCT116 (human colon cancer), MCF-7 (breast cancer), and A549 (lung carcinoma). For instance, certain derivatives demonstrated IC50 values as low as 0.28 μg/mL against MCF-7 cells .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial efficacy against multidrug-resistant pathogens. A recent study highlighted its significant activity against MRSA strains, with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .
Biological Mechanisms
The mechanism of action involves interactions with specific molecular targets:
- The piperidine moiety may engage with neurotransmitter receptors.
- The thiadiazole ring can participate in hydrogen bonding and other interactions that modulate enzyme activity or receptor binding .
Case Study on Antibacterial Efficacy
A study focusing on thiazole derivatives revealed that several compounds exhibited substantial antibacterial activity against resistant strains. This compound was noted for its effectiveness against MRSA with MIC values significantly lower than conventional treatments .
Case Study on Cytotoxic Effects
In a comparative analysis of sulfonamide derivatives on cancer cell lines, this compound demonstrated notable cytotoxicity at concentrations exceeding 10 µM. The study highlighted its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the thiadiazole ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituents. Below is a comparison of key analogs:
Biological Activity
Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a compound of interest due to its potential biological activities derived from its thiadiazole moiety. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 338.4 g/mol. The presence of the thiadiazole ring and piperidine moiety contributes to its biological activity.
Synthesis
The synthesis of this compound generally involves the reaction of ethyl acetate with 1,3,4-thiadiazole derivatives. The synthetic route often includes various steps such as acylation and sulfanylation to introduce the desired functional groups.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- Antibacterial Activity : this compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics like ampicillin and cefepime .
Anticancer Activity
Thiadiazole derivatives are also being investigated for their anticancer potential:
- Cell Line Studies : The compound exhibited cytotoxicity against several cancer cell lines such as HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). GI50 values ranged from 3.29 to 10 μg/mL, indicating promising anticancer activity .
The mechanisms by which thiadiazole derivatives exert their biological effects include:
- Inhibition of Key Enzymes : Compounds with thiadiazole structures have been shown to inhibit enzymes involved in tumorigenesis and bacterial cell wall synthesis.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes essential for cancer cell proliferation .
Case Studies
- Antimicrobial Screening : A study evaluated various thiadiazole derivatives against a panel of pathogens, revealing that those containing piperidine moieties exhibited enhanced antibacterial activity compared to their analogs without such substituents .
- Cytotoxicity Assessment : Research involving human cancer cell lines demonstrated that this compound significantly inhibited cell growth at low concentrations, supporting its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a two-step procedure :
Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
Alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 2-bromoacetate under basic conditions (e.g., NaOH in DMF) .
Optimization strategies :
- Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilic substitution efficiency.
- Control temperature (60–80°C) to minimize side reactions.
- Purify intermediates via column chromatography to improve final product purity.
Yield improvements (up to 70–80%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) and reaction time (4–6 hours) .
Q. How is the crystal structure of this compound determined, and what insights do bond lengths and angles provide?
Methodology :
- Single-crystal X-ray diffraction is employed to resolve the structure. Key parameters include:
- Bond lengths : The C–S bond in the thiadiazole ring (~1.72 Å) confirms aromatic delocalization.
- Dihedral angles : The thiadiazole and piperidine rings form a ~46° angle , suggesting steric hindrance that may influence binding to biological targets .
- Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. What strategies are employed to analyze the compound's interactions with biological targets, and how can conflicting data from different assays be resolved?
Experimental approaches :
- In vitro assays : Measure inhibition of enzymes (e.g., acetylcholinesterase) using UV-Vis spectroscopy (IC₅₀ values).
- Molecular docking : Simulate binding modes with targets (e.g., cyclooxygenase-2) using AutoDock Vina, focusing on π-π stacking and hydrogen bonds .
Addressing contradictions : - Discrepancies between computational and experimental IC₅₀ values may arise from solvent effects or protein flexibility . Validate via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- Use mutagenesis studies to confirm critical residues for interaction .
Q. How do modifications to the thiadiazole ring or substituents affect the compound's activity, based on SAR studies?
Key SAR findings :
| Modification | Biological Impact | Evidence Source |
|---|---|---|
| Sulfanyl group replacement | Replacing S with O (oxadiazole) reduces antimicrobial activity by ~40% . | |
| Piperidine substitution | Bulky groups (e.g., cyclohexyl) enhance lipophilicity, improving BBB penetration . | |
| Electron-withdrawing groups | Nitro or trifluoromethyl groups at the phenyl ring increase cytotoxicity (IC₅₀ < 10 µM) . |
Q. Methodological recommendations :
- Synthesize analogs via parallel combinatorial chemistry .
- Test against panels of cancer cell lines (e.g., MCF-7, HeLa) to assess selectivity .
Q. What computational methods are used to predict the compound's ADMET properties, and how reliable are these models?
Tools and workflows :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate:
- GI absorption : High (>80%) due to moderate LogP (~2.5).
- BBB permeability : Likely low (LogBB < -1) due to polar surface area >90 Ų .
- Toxicity : Predict hepatotoxicity via ProTox-II (focus on cytochrome P450 inhibition).
Validation : - Compare in silico predictions with in vivo pharmacokinetic studies in rodent models. Discrepancies often arise from species-specific metabolism .
Q. How can researchers resolve discrepancies in reported biological activities across different studies?
Case example :
- Antimicrobial activity : Study A reports MIC = 8 µg/mL against S. aureus, while Study B finds MIC = 32 µg/mL.
Root causes : - Strain variability : Use standardized strains (e.g., ATCC 25923).
- Assay conditions : Differences in broth microdilution vs. agar diffusion methods.
Resolution : - Conduct dose-response curves under identical conditions (e.g., pH 7.4, 37°C).
- Apply chemoinformatics to normalize data across studies .
Q. What analytical techniques are critical for assessing the compound's purity and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
